N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a heterocyclic compound that features a pteridine core substituted with a 4-chlorophenyl group and a furan-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable pteridine derivative reacts with a 4-chlorophenyl halide.
Attachment of the furan-2-ylmethyl group: This can be accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan-2-ylmethyl boronic acid or ester reacts with a pteridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro groups on the pteridine core can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-substituted pteridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N4-(4-bromophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
N4-(4-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is unique due to the specific combination of substituents on the pteridine core, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the furan-2-ylmethyl group provides distinct electronic and steric properties that can affect its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTIPYPWFPQGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.